![molecular formula C14H8O6 B12496627 3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione typically involves multi-step reactions. One common method includes the reaction of methyl acetylpyruvate with isatin and methylamine (or tryptamine) under controlled conditions . The reaction is usually carried out in a solvent like dioxane, and the mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Substituted 4-acetyl-3-hydroxyspiro[2,5-dihydropyrrol-5,3’-indole]-2,2’-diones
- 4-Acetyl-2,1’,3’-trioxospiro[2,5-dihydrofuran-5,2’-indane]-olates
Uniqueness
What sets 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione apart from similar compounds is its specific spiro linkage and the presence of both acetyl and hydroxy groups
Propriétés
Formule moléculaire |
C14H8O6 |
|---|---|
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
4-acetyl-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione |
InChI |
InChI=1S/C14H8O6/c1-6(15)9-10(16)13(19)20-14(9)11(17)7-4-2-3-5-8(7)12(14)18/h2-5,16H,1H3 |
Clé InChI |
CQPOOHFOZFCRJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)OC12C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


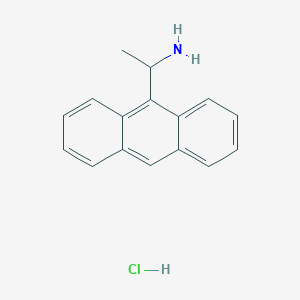
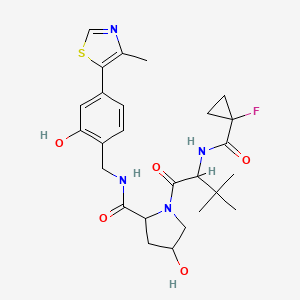
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
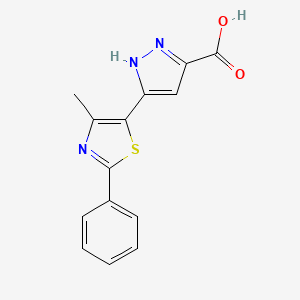
![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
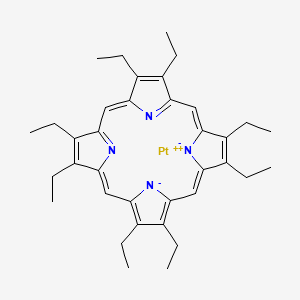
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
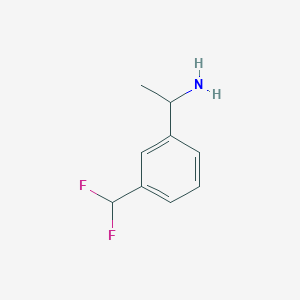
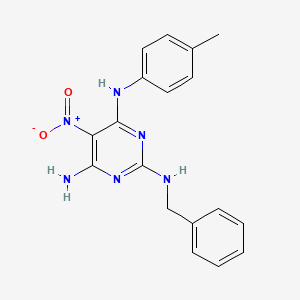
![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)
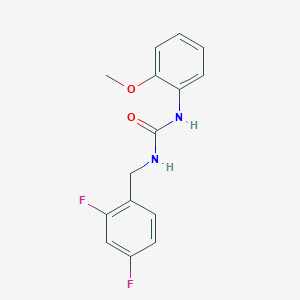
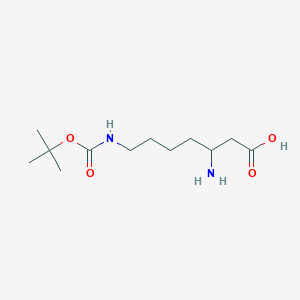
![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
